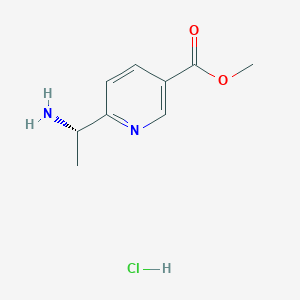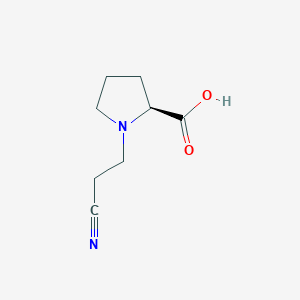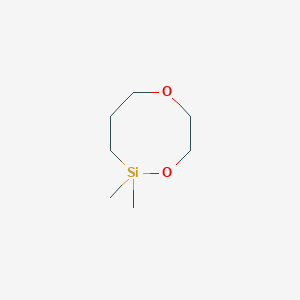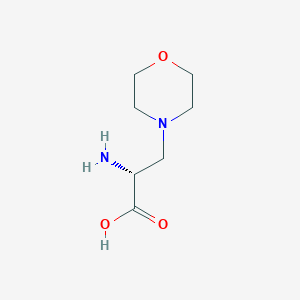![molecular formula C15H23ClN2 B11718457 N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia. This compound is recognized for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride typically involves the cyclopropanation of a phenyl-substituted olefin followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in inhibiting LSD1, which is involved in gene expression regulation.
Medicine: Investigated for its potential therapeutic effects in treating acute myeloid leukemia and other cancers.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The compound exerts its effects by inhibiting LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. By inhibiting LSD1, N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride can alter the expression of genes involved in cell proliferation and differentiation, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Trans-phenylcyclopropylamine: Another LSD1 inhibitor with a similar structure but different stereochemistry.
Phenelzine: A monoamine oxidase inhibitor with some LSD1 inhibitory activity.
Pargyline: Another monoamine oxidase inhibitor with structural similarities.
Uniqueness
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride is unique due to its specific stereochemistry, which enhances its inhibitory activity against LSD1 compared to other similar compounds. This specificity makes it a more potent and selective inhibitor, providing potential advantages in therapeutic applications .
Propiedades
Fórmula molecular |
C15H23ClN2 |
|---|---|
Peso molecular |
266.81 g/mol |
Nombre IUPAC |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1 |
Clave InChI |
CPDDSYOLKHNBTC-CHAHGSPUSA-N |
SMILES isomérico |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl |
SMILES canónico |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)



![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)





